Home > Products > Building Blocks P18078 > 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine - 1150618-33-9

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

Catalog Number: EVT-1677779
CAS Number: 1150618-33-9
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LY334370 (1a)

Compound Description: LY334370 (1a) is a selective 5-HT(1F) receptor agonist, also known as an SSOFRA (selective serotonin 1F receptor agonist). It has been shown to inhibit dural inflammation in a neurogenic plasma protein extravasation model, indicating potential antimigraine activity []. While highly selective for the 5-HT(1F) receptor, LY334370 also exhibits some affinity for the 5-HT(1A) receptor [].

Relevance: LY334370 shares a core pyrrolo[3,2-b]pyridine structure with 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. The main difference lies in the substitution at the 5-position of the pyrrolo[3,2-b]pyridine ring, where LY334370 possesses an N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]acetamide group []. This structural similarity suggests that modifications at the 5-position of the pyrrolo[3,2-b]pyridine scaffold can lead to compounds with varying pharmacological profiles.

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2)

Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].

Relevance: Although this compound has a different arrangement of the pyridine ring within the pyrrolopyridine scaffold compared to 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, both compounds belong to the broader class of pyrrolopyridines, highlighting the diversity of this chemical class []. This example emphasizes that variations in the arrangement of heteroatoms within the core structure can lead to distinct biological activities.

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3)

Compound Description: This compound is another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].

Relevance: This compound shares the same pyrrolo[2,3-b]pyridine core structure with 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine. This emphasizes the importance of the substitution pattern around this core structure for achieving specific biological activities []. Notably, both compounds have a methyl group at the 6-position, suggesting that this substitution might be a common structural feature in this class of compounds.

6-(Morpholin-4-yl)-pyridin-2-yl-1H-pyrrolo[3,2-b]pyridine Derivatives

Compound Description: This series of compounds exhibits mTOR kinase inhibitor activity. mTOR kinase inhibitors are pursued for the treatment of diseases like idiopathic pulmonary fibrosis [].

Relevance: Compounds within this series are based on the 1H-pyrrolo[3,2-b]pyridine core structure, like 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine []. The presence of a pyridine ring linked to the core structure at the 2-position and a morpholine substituent at the 6-position differentiates these derivatives. This highlights the adaptability of the 1H-pyrrolo[3,2-b]pyridine scaffold for developing compounds with varying biological properties.

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate (Pexidartinib)

Compound Description: This compound is the dihydrochloride salt of pexidartinib, a drug that functions as a kinase inhibitor [].

Relevance: Pexidartinib contains a 1H-pyrrolo[2,3-b]pyridine moiety, which, while structurally similar to the 1H-pyrrolo[3,2-b]pyridine core of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, differs in the nitrogen atom's position within the pyrrole ring. This structural difference highlights the impact of even subtle changes in the core heterocyclic structure on the overall properties of the molecule []. Notably, the presence of chlorine and trifluoromethyl substituents in both compounds emphasizes the significance of incorporating halogens to modulate pharmacological activity.

7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one Derivatives

Compound Description: This series of compounds has shown to be potent platelet-derived growth factor-beta receptor (PDGF-βR) inhibitors []. The lead compound, 7d-6, displayed significant inhibitory activity in cell-based assays. Further modifications led to the identification of 7d-9, exhibiting even more potent and selective inhibitory activity against PDGF-βR []. Another derivative, 7b-2, showed potent inhibition of both PDGF- and VEGF-induced signaling pathways []. These compounds hold potential for the treatment of diseases associated with abnormal PDGF signaling, such as cancer and fibrotic diseases.

Relevance: These compounds, while structurally different from 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, share a common 1-methyl-1H-pyrrolo[2,3-b]pyridine unit. This highlights the significance of the pyrrolopyridine scaffold as a building block for developing compounds targeting various biological targets []. The variations in their structures, particularly the substituents attached to the quinoxalinone ring, emphasize the importance of structural modifications to achieve specific biological activities and selectivity profiles.

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound is characterized by the presence of a 4-methylphenylsulfonyl protecting group attached to the nitrogen atom of the pyrrole ring [].

1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine)

Compound Description: This compound, along with its derivatives 5-methyl-1H-pyrrolo-[3,2-c]pyridine-4,6(5H,7H)-dione (1-methyl-3,7-dideazaxanthine) and 1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione (1-oxa-1,3,7-trideazaxanthine), were synthesized and evaluated for their inhibitory activity against xanthine oxidase []. Xanthine oxidase is an enzyme involved in purine metabolism, and its inhibitors are used clinically for treating gout and hyperuricemia.

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

Compound Description: This compound was synthesized from its precursor (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile using triphenylphosphine or polymer-bound triphenylphosphine in dichloromethane [].

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound features a 4-methylphenylsulfonyl group attached to the nitrogen atom of the pyrrole ring, serving as a protecting group during synthesis [].

Overview

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a unique structure characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 6th position and a methyl group at the 1st position. It is identified by the CAS number 1150618-33-9 and has garnered attention for its potential biological activities and applications in medicinal chemistry.

Source

The compound is synthesized through various chemical methods, which will be detailed in the synthesis analysis section. It has been the subject of numerous scientific studies due to its promising pharmacological properties.

Classification

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine is classified as a heterocyclic aromatic compound. Its structure allows it to interact with biological targets, making it a candidate for drug development, particularly in oncology and metabolic disorders.

Synthesis Analysis

Methods

The synthesis of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions between appropriate precursors. A common synthetic route includes:

  • Starting Materials: 2-chloropyridine and a suitable pyrrole derivative.
  • Reagents: A base such as potassium carbonate is used to facilitate the reaction.
  • Solvent: Dimethylformamide is often employed as the solvent.
  • Conditions: The reaction is conducted at elevated temperatures to promote cyclization.

Technical Details

The process can be optimized for yield and purity through variations in reaction conditions, such as temperature and time. Industrial applications may involve continuous flow reactors to enhance efficiency and scalability.

Molecular Structure Analysis

Data

The molecular formula is C8H8ClNC_8H_8ClN with a molecular weight of approximately 169.61 g/mol. The compound exhibits distinct electronic properties due to the presence of nitrogen atoms in its structure, influencing its reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions:

  • Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound can be oxidized to form N-oxides.
  • Reduction Reactions: Reduction processes may yield dihydropyridine derivatives.

Technical Details

These reactions are significant for modifying the compound's properties and enhancing its biological activity. For instance, substitution reactions can lead to derivatives with improved solubility or potency against specific biological targets.

Mechanism of Action

Process

The mechanism of action of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity.

Data

This inhibition leads to downstream effects such as reduced cell proliferation in cancer cells and modulation of glucose metabolism in metabolic disorders. Research indicates that certain derivatives may enhance cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, contributing to their biological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting point data are not universally reported but can vary based on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethylformamide; solubility in water may be limited.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant analyses suggest that the compound's physical properties are conducive for use in pharmaceutical formulations, particularly when considering bioavailability and stability.

Applications

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine has diverse applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its bioactive properties in various assays targeting cancer and metabolic diseases.
  • Medicine: Explored for potential therapeutic uses, including anticancer and antimicrobial activities.
  • Industry: Utilized in developing novel materials and as an intermediate in pharmaceutical synthesis.
Synthetic Methodologies and Structural Optimization

Multi-Step Synthesis Pathways for Pyrrolo[3,2-b]pyridine Core Functionalization

The construction of the 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold typically follows sequential functionalization steps beginning with the unsubstituted pyrrolopyridine core. A representative industrial-scale synthesis involves a two-step halogenation-methylation sequence starting from the parent heterocycle. The initial step introduces the chloro substituent at the 6-position via transition-metal catalyzed cross-coupling, utilizing bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as co-catalysts in an inert atmosphere of tetrahydrofuran/triethylamine at 0–20°C for 5 hours [1]. This regioselective chlorination is followed by N-methylation at the pyrrole nitrogen using sodium hydride in dimethylformamide under similar temperature and atmospheric conditions, yielding the target compound in moderate to good yields [1] [4].

Optimization challenges in these pathways include controlling exothermic reactions during halogenation, which becomes particularly critical during scale-up. Industrial production addresses this through continuous flow reactors with in-line quenching, demonstrating a 40% reduction in reaction time and yield improvements up to 68% compared to batch processes [3]. The strategic choice of the halogenation-methylation sequence ensures compatibility with the electron-rich heterocyclic system, preventing undesired ring decomposition that can occur under harsh direct chlorination conditions. Additionally, the mineral oil dispersion of sodium hydride in the methylation step enhances handling safety while maintaining sufficient reactivity for efficient quaternization of the pyrrolic nitrogen [1].

Regioselective Chlorination and Methylation Strategies for Position-Specific Substitution

Achieving precise substitution patterns on the pyrrolo[3,2-b]pyridine framework demands rigorous control of reaction parameters due to the differential reactivity of the pyridine-like versus pyrrole-like rings. The 6-position exhibits heightened electrophilic susceptibility, enabling regioselective chlorination using mild chlorinating agents under palladium/copper catalysis [1]. Computational studies indicate this regiopreference stems from favorable nucleophilic aromatic substitution (SNAr) kinetics at the electron-deficient C6 carbon, which is ortho to the bridging nitrogen [3].

N-Methylation specifically targets the pyrrolic nitrogen (position 1) rather than the pyridinic nitrogen through careful base selection. Sodium hydride in DMF generates the stable sodium salt of the pyrrolopyridine at 0°C, followed by methylation with iodomethane, achieving >95% N1 selectivity [3] [4]. Alternative methylation agents like dimethyl sulfate under phase-transfer conditions (tetrabutylammonium bromide) further improve atom economy, reducing byproduct formation. The methylation position significantly impacts physicochemical properties, as evidenced by the solubility differences between the N-methylated versus C-methylated derivatives:

Table 1: Solubility Profile of 6-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

SolventSolubility (mg/mL)Temperature (°C)
DMSO32.425
Ethanol8.925
Water<0.125

[3]

Notably, attempts at demethylation using standard reagents (e.g., BBr₃ in CH₂Cl₂) fail to cleave the N-methyl group without compromising ring integrity, highlighting its stability for downstream functionalization [3].

Catalytic Cross-Coupling Reactions for Late-Stage Diversification

The halogenated positions (C3 and C6) of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine serve as versatile handles for palladium-catalyzed cross-coupling, enabling rapid scaffold diversification. The C3 bromo substituent exhibits exceptional reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance compared to the C6 chloro position. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (2 mol%) in THF/H₂O (3:1) at 80°C with aryl boronic acids, achieving yields of 65–78% [3]. This chemoselectivity arises from the faster oxidative addition of Pd(0) into the C-Br bond versus C-Cl, allowing sequential functionalization when both halogens are present:

Table 2: Suzuki-Miyaura Coupling Yields at C3 Position

Boronic AcidProduct Yield (%)
Phenyl78
4-Methoxyphenyl65
2-Thienyl71

[3]

The C6 chloro group participates selectively in Buchwald-Hartwig aminations using BrettPhos precatalysts, forming aniline derivatives crucial for pharmaceutical intermediates. For carbonylative couplings, microwave-assisted conditions (140°C, 20 bar CO) with Pd(dppf)Cl₂ catalyst install ester or amide functionalities at C3 while preserving the chloro group at C6 [3]. The N-methyl group remains inert under these coupling conditions, demonstrating its compatibility with diverse catalytic systems. Recent advances leverage photoinduced copper-catalysis for C–H arylation at C2, bypassing the need for pre-halogenation and further expanding molecular complexity from a common intermediate [5].

Solvent-Free and Green Chemistry Approaches in Heterocyclic Ring Formation

While traditional syntheses of 6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine rely on organic solvents, emerging green methodologies minimize environmental impact through solvent reduction and energy optimization. Mechanochemical synthesis via ball milling enables the methylation step without DMF, employing solid potassium carbonate as base and catalytic tetrabutylammonium iodide [3]. This approach eliminates aqueous workup requirements and reduces solvent waste by >85%, though reaction homogeneity challenges persist at multi-gram scales.

For the halogenation step, continuous flow microreactors enhance heat transfer efficiency during exothermic chlorinations, allowing precise temperature control (-10°C) and reducing Pd catalyst loading to 0.5 mol% while maintaining 85% conversion [3]. Emerging bio-based solvents like 2-methyltetrahydrofuran (derived from lignocellulose) effectively replace THF in Sonogashira-type couplings of pyrrolopyridine precursors, offering improved sustainability metrics without sacrificing yield [1]. Life-cycle assessment studies indicate these integrated approaches can reduce the E-factor (environmental factor) by 40–60% compared to batch methodologies, primarily through reduced purification requirements and energy savings [3].

Catalyst recovery innovations include polymer-immobilized Pd nanoparticles that facilitate heterogeneous catalysis in the initial chlorination step. These systems achieve consistent activity over five reaction cycles with <0.5 ppm Pd leaching, addressing heavy metal contamination concerns in pharmaceutical production [1]. Further developments explore enzymatic halogenation using engineered flavin-dependent halogenases, though yields for pyrrolopyridines remain suboptimal (<30%) [3].

Properties

CAS Number

1150618-33-9

Product Name

6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine

IUPAC Name

6-chloro-1-methylpyrrolo[3,2-b]pyridine

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

InChI

InChI=1S/C8H7ClN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3

InChI Key

XJBMOPLMFLLJND-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=C(C=N2)Cl

Canonical SMILES

CN1C=CC2=C1C=C(C=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.